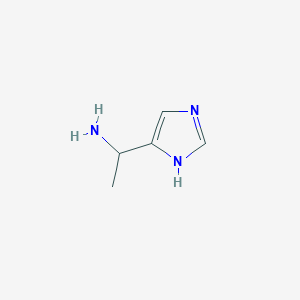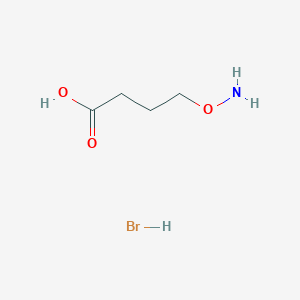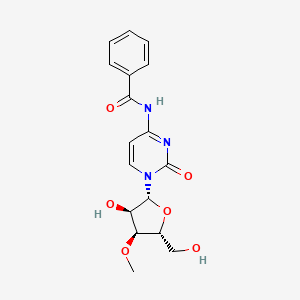
1-(1H-imidazol-5-yl)ethanamine
Descripción general
Descripción
1-(1H-imidazol-5-yl)ethanamine, also known as histamine, is a biogenic amine that plays a crucial role in various physiological and pathological processes. Histamine is synthesized in the body by the decarboxylation of the amino acid histidine by the enzyme histidine decarboxylase. Histamine acts as a neurotransmitter, a paracrine hormone, and a cytokine, and it is involved in the regulation of various physiological functions such as gastric acid secretion, neurotransmission, inflammation, and immune response.
Mecanismo De Acción
Histamine exerts its effects by binding to four types of 1-(1H-imidazol-5-yl)ethanamine receptors, namely H1, H2, H3, and H4 receptors. The H1 receptor is mainly involved in the regulation of smooth muscle contraction, vasodilation, and inflammation. The H2 receptor is mainly involved in the regulation of gastric acid secretion, while the H3 receptor is mainly involved in the regulation of neurotransmitter release. The H4 receptor is mainly involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
Histamine exerts a wide range of biochemical and physiological effects on the body. It stimulates the secretion of gastric acid, regulates smooth muscle contraction, increases vascular permeability, and stimulates the release of cytokines and chemokines. Histamine also plays a role in the regulation of neurotransmitter release, immune response, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Histamine is widely used in laboratory experiments due to its pharmacological properties and its ability to regulate various physiological and pathological processes. However, the use of 1-(1H-imidazol-5-yl)ethanamine in laboratory experiments has some limitations. Histamine is a highly reactive molecule that can easily oxidize and degrade, leading to the formation of 1-(1H-imidazol-5-yl)ethanamine metabolites. Histamine also has a short half-life in the body, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 1-(1H-imidazol-5-yl)ethanamine in scientific research. One direction is the development of novel 1-(1H-imidazol-5-yl)ethanamine receptor agonists and antagonists for the treatment of various diseases such as asthma, allergic rhinitis, and gastric ulcers. Another direction is the study of the role of 1-(1H-imidazol-5-yl)ethanamine in the regulation of immune response and inflammation, which could lead to the development of new therapies for inflammatory diseases. Additionally, the use of 1-(1H-imidazol-5-yl)ethanamine as a tool to study the pharmacology of 1-(1H-imidazol-5-yl)ethanamine receptors could lead to the development of new drugs that target these receptors.
Aplicaciones Científicas De Investigación
Histamine is widely used in scientific research for its pharmacological properties. It is used as a tool to study various physiological and pathological processes such as inflammation, allergy, and immune response. Histamine is also used to study the pharmacology of 1-(1H-imidazol-5-yl)ethanamine receptors and their role in various diseases such as asthma, allergic rhinitis, and gastric ulcers.
Propiedades
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELUGTZRQNNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)











